An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazo[4,5-b]pyridine scaffold, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the spectroscopic data for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This document is designed to serve as a practical resource for researchers, providing not only the spectral data but also the underlying principles of data interpretation and the experimental protocols for data acquisition.
Molecular Structure and Key Features
The structural formula of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is C₈H₇N₃O₂. The molecule consists of a fused imidazole and pyridine ring system, with a methyl carboxylate group attached to the pyridine ring. The "3H" designation indicates the position of the tautomeric hydrogen on the imidazole ring.
Caption: Molecular structure of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate.
Spectroscopic Data and Interpretation
The following sections detail the NMR, IR, and MS data for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. The interpretation of this data provides a complete picture of the molecule's chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
A patent (EP 4252755 A2) provides the following ¹H NMR data for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, recorded on a 400 MHz instrument in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.84 | s | 1H | H on the imidazole ring (C2-H) |
| 8.20 | bs | 1H | NH proton on the imidazole ring |
| 7.97 | d | 1H | Aromatic proton on the pyridine ring (C7-H) |
| 3.95 | s | 3H | Methyl ester protons (-OCH₃) |
Interpretation:
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The singlet at 8.84 ppm is characteristic of the proton attached to the C2 carbon of the imidazole ring. Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen atoms.
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The broad singlet at 8.20 ppm is assigned to the N-H proton of the imidazole ring. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen and potential proton exchange.
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The doublet at 7.97 ppm corresponds to the proton on the pyridine ring at the C7 position.
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The sharp singlet at 3.95 ppm integrating to three protons is unequivocally assigned to the methyl group of the ester functionality.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate are:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretching (imidazole ring) |
| ~3100-3000 | C-H stretching (aromatic and imidazole rings) |
| ~2950 | C-H stretching (methyl group) |
| ~1720 | C=O stretching (ester) |
| ~1600-1450 | C=C and C=N stretching (aromatic and imidazole rings) |
| ~1250 | C-O stretching (ester) |
The presence of a strong absorption band around 1720 cm⁻¹ would be a clear indication of the carbonyl group of the methyl ester. The N-H stretching vibration of the imidazole ring is expected to be a broad band in the region of 3400-3200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (C₈H₇N₃O₂), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at an m/z (mass-to-charge ratio) of 177.16. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 178.17.
Common fragmentation patterns for this class of compounds would involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 146, followed by the loss of a carbonyl group (-CO) to give a fragment at m/z 118.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, based on methods reported for related compounds.
Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
A plausible synthetic route involves the cyclization of a substituted diaminopyridine with a suitable carboxylic acid derivative. A patent (EP 4252755 A2) describes the synthesis starting from methyl 3,4-diaminobenzoate.[1]
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,4-diaminobenzoate in a suitable solvent such as a mixture of trimethyl orthoformate and methanol.
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Reagent Addition: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate.
Caption: A generalized workflow for the synthesis of the title compound.
Spectroscopic Analysis
NMR Spectroscopy:
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Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
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Reference the chemical shifts to the residual solvent peak.
IR Spectroscopy:
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Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).
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Acquire the mass spectrum in the desired mass range.





